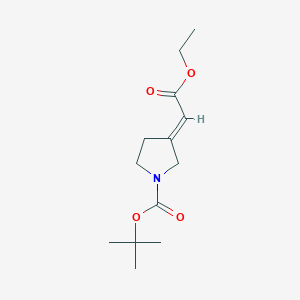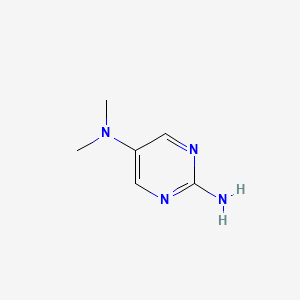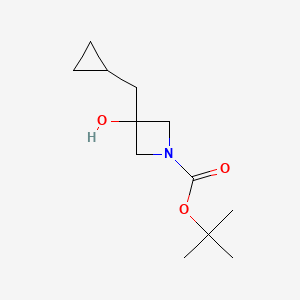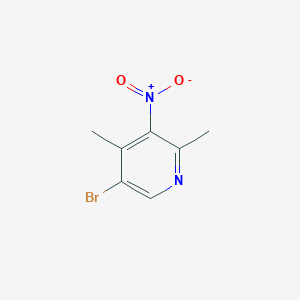
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is a heterocyclic compound with the molecular formula C12H19NO4. It is commonly used as a building block in organic synthesis, particularly in the creation of small-ring spirocycles. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate with appropriate reagents. One common method includes the esterification of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
化学反应分析
Types of Reactions
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyrrolidine compounds. These products are valuable intermediates in further synthetic applications .
科学研究应用
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds and spirocycles.
Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in drug discovery and development.
Industry: It is utilized in the production of fine chemicals and advanced materials
作用机制
The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The compound’s structure allows it to participate in cycloaddition reactions, forming stable spirocyclic intermediates. These intermediates can further react to form complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is unique due to its specific reactivity and stability, which make it an ideal building block for synthesizing small-ring spirocycles. Its ability to undergo [3+2] cycloadditions with dipolarophiles distinguishes it from other similar compounds, providing a versatile platform for the creation of diverse molecular structures .
属性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
tert-butyl (3E)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h8H,5-7,9H2,1-4H3/b10-8+ |
InChI 键 |
QQKMHRDPNWLDBQ-CSKARUKUSA-N |
手性 SMILES |
CCOC(=O)/C=C/1\CCN(C1)C(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C=C1CCN(C1)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)





![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)

![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)

![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)
